![molecular formula C22H20N2O3S B3668788 2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3668788.png)
2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Vue d'ensemble
Description
2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound known for its intriguing structure and diverse applications in scientific research. This compound features an acetylamino group, a phenoxyphenyl moiety, and a cyclopenta[b]thiophene core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. Typically, it involves the initial preparation of the cyclopenta[b]thiophene core followed by functional group modifications. A common approach includes:
Cyclopenta[b]thiophene Core Formation: : The initial step involves the cyclization of thiophene derivatives under controlled conditions.
Introduction of Phenoxyphenyl Group: : A substitution reaction introduces the phenoxyphenyl group at the desired position.
Amidation Reaction: : Finally, the acetylamino group is introduced via an amidation reaction with appropriate reagents.
Industrial Production Methods
In industrial settings, the production of this compound might involve a streamlined, scalable version of the synthetic route mentioned above, ensuring higher yields and purity through optimized reaction conditions and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes several types of chemical reactions:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: : The acetylamino group can undergo reductive transformations, particularly in the presence of strong reducing agents.
Substitution: : Various substituents can be introduced on the phenoxyphenyl ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) serves as a strong reducing agent.
Substitution: : Different halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation reactions typically produce sulfoxides or sulfones. Reduction reactions can lead to the corresponding amines or alcohols, while substitution reactions yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in organic synthesis, facilitating the creation of complex molecules for research and development.
Biology
In biological research, it is studied for its potential interactions with biological molecules, which could lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine
The compound's unique structure makes it a candidate for drug development, particularly in areas like cancer research and antimicrobial therapies.
Industry
Industrially, this compound could be explored for its potential use in the development of novel materials or as a precursor to other valuable chemical entities.
Mécanisme D'action
Molecular Targets and Pathways
While the precise mechanism of action of 2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide may vary depending on the application, it generally involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: : Similar structure but with a methoxy group instead of a phenoxy group.
2-(acetylamino)-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: : Contains a chlorine atom in place of the phenoxy group.
2-(acetylamino)-N-(4-nitrophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: : Features a nitro group, providing different chemical properties.
Uniqueness
2-(acetylamino)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its specific phenoxyphenyl substitution, which imparts unique chemical and physical properties, making it distinct from other similar compounds.
This should give you a thorough overview of this intriguing compound
Propriétés
IUPAC Name |
2-acetamido-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-14(25)23-22-20(18-8-5-9-19(18)28-22)21(26)24-15-10-12-17(13-11-15)27-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEKOIIEYSQHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


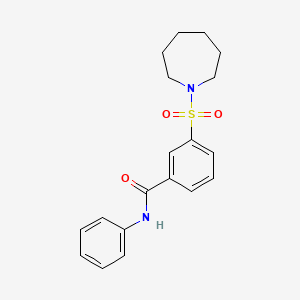
![4-[(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B3668715.png)
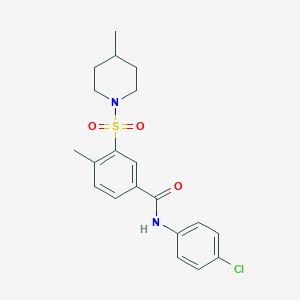


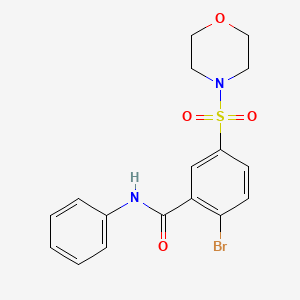
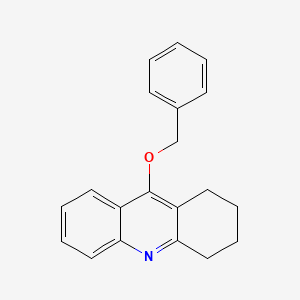
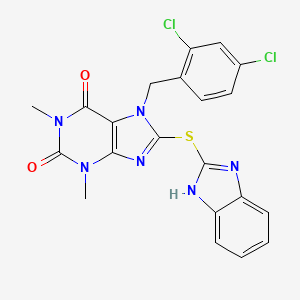
![4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3668766.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3668769.png)
![(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3668773.png)
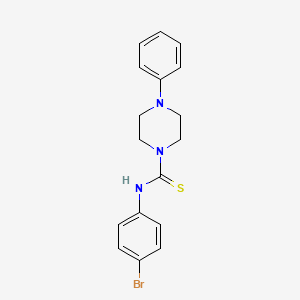
![diethyl 4-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3668812.png)
![3-[(4-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B3668813.png)
